![molecular formula C23H21ClN4O4 B2706051 3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921574-36-9](/img/structure/B2706051.png)

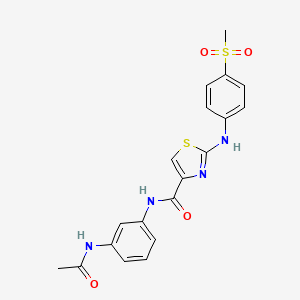

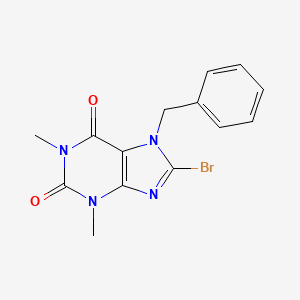

3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a small molecular weight protein kinase inhibitor . It is used to block the activity of Src family kinases, which are the major group of non-receptor tyrosine kinases that trigger multiple cellular signaling pathways .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds were created and evaluated in vitro for their antiproliferative activity against the NCI 60 human tumor cell line panel .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various pathways . It has been used in the creation of pyrazolo[3,4-d]pyrimidine derivatives .科学的研究の応用

Synthesis and Biological Activity

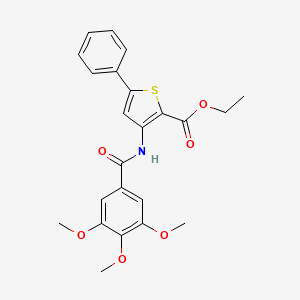

Synthesis and Analgesic and Anti-Inflammatory Properties

A study detailed the synthesis of novel compounds, including derivatives related to the chemical , exhibiting significant analgesic and anti-inflammatory activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and were compared with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

Another study synthesized and characterized compounds similar to 3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide. These compounds were evaluated for their antimicrobial and antioxidant activities, showing potential as bioactive agents (Gilava, Patel, Ram, & Chauhan, 2020).

Antiviral Activity and Structural Analysis

Research on similar pyrrolo[2,3-d]pyrimidines focused on antiviral activities against human cytomegalovirus and herpes simplex virus. The study emphasized the importance of specific substituents for antiviral efficacy, contributing to the understanding of structural-activity relationships in this class of compounds (Renau et al., 1996).

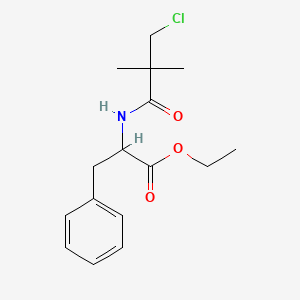

Antibacterial Properties

A study explored the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents. These compounds exhibited significant inhibition on bacterial and fungal growth, highlighting their potential as antibacterial agents (Akbari et al., 2008).

Cytotoxicity Against Cancer Cells

Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the target compound, revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

作用機序

This compound acts as a ligand for the aryl hydrocarbon receptor (AHR), an intracellular chemosensor that regulates xenobiotic metabolism, environmental stress responses, and immune functions . Upon ligand-dependent activation, the AHR translocates into the nucleus and dimerizes with the AHR nuclear translocator (ARNT) to modulate the expression of its target genes .

特性

IUPAC Name |

3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O4/c1-27-13-18(21(29)25-12-11-14-3-9-17(32-2)10-4-14)19-20(27)22(30)28(23(31)26-19)16-7-5-15(24)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWDNDJHMGTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2705968.png)

![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2705973.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2705981.png)

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)